molecular formula C11H21NO4 B13961143 tert-Butyl 3-(1,3-dihydroxypropyl)azetidine-1-carboxylate

tert-Butyl 3-(1,3-dihydroxypropyl)azetidine-1-carboxylate

Cat. No.: B13961143
M. Wt: 231.29 g/mol
InChI Key: AANPJUWJDRVFGG-UHFFFAOYSA-N
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Description

tert-Butyl 3-(1,3-dihydroxypropyl)azetidine-1-carboxylate is an organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(1,3-dihydroxypropyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(1,3-dihydroxypropyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-(1,3-dihydroxypropyl)azetidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It is particularly useful in the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its unique structure allows it to act as a probe in various biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including polymer synthesis and surface coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(1,3-dihydroxypropyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate
  • tert-Butyl 3-(nitromethylene)azetidine-1-carboxylate
  • tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate

Uniqueness

tert-Butyl 3-(1,3-dihydroxypropyl)azetidine-1-carboxylate is unique due to its specific functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers a different set of chemical and biological activities, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

tert-butyl 3-(1,3-dihydroxypropyl)azetidine-1-carboxylate

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-6-8(7-12)9(14)4-5-13/h8-9,13-14H,4-7H2,1-3H3

InChI Key

AANPJUWJDRVFGG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C(CCO)O

Origin of Product

United States

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